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Compound of Interest

Compound Name: 5-Bromo-4-fluoro-2-nitrophenol

Cat. No.: B1374966

5-Bromo-4-fluoro-2-nitrophenol, registered under CAS number 944805-22-5, is a highly
functionalized aromatic compound of significant interest in medicinal chemistry and drug
discovery.[1][2] Its strategic arrangement of a hydroxyl group, a nitro group, and two different
halogen atoms (bromo and fluoro) on a benzene ring makes it a versatile and valuable
intermediate for the synthesis of complex heterocyclic molecules. The presence of fluorine is a
well-established strategy to enhance key drug-like properties, such as metabolic stability and
binding affinity, while the nitro, hydroxyl, and bromo functionalities serve as reactive handles for
a variety of synthetic transformations. This guide provides a comprehensive overview of its
synthesis, properties, and critical applications, with a focus on its role in the development of
targeted therapeutics like protein kinase inhibitors.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and safety requirements is
fundamental for its effective and safe use in a laboratory setting.

Chemical and Physical Properties

The properties of 5-Bromo-4-fluoro-2-nitrophenol are summarized in the table below. These
data are essential for planning reactions, purification, and storage.
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Property Value Source

CAS Number 944805-22-5 [1]

Molecular Formula CeH3BrFNOs [1]

Molecular Weight 236.00 g/mol [1]
Solid (typically light yellow to

Appearance , (typically fight'y [1][3]
white powder)

Purity Typically =97% [1]

Boiling Point 277.2 £ 35.0 °C (Predicted) ChemicalBook

Density 1.965 + 0.06 g/cm3 (Predicted) = ChemicalBook

pKa 5.75 £ 0.27 (Predicted) ChemicalBook
Room temperature, under inert

Storage ) [1]
atmosphere (e.g., nitrogen)
RYSFWISANLBRRZ-

InChl Key [1]

UHFFFAOYSA-N

Safety and Handling

5-Bromo-4-fluoro-2-nitrophenol is classified as a hazardous substance and requires careful

handling in a well-ventilated laboratory, preferably within a fume hood.

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317
(May cause an allergic skin reaction), H318 (Causes serious eye damage), H410 (Very toxic

to aquatic life with long-lasting effects).[1]

 Signal Word: Danger.[1]

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a

face shield, and a lab coat.

o Handling Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat,

drink, or smoke when using this product. Avoid release to the environment.[1]
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e Incompatible Materials: Strong oxidizing agents and strong bases.

Synthesis and Manufacturing

The synthesis of 5-Bromo-4-fluoro-2-nitrophenol is a critical process for its availability in
research and development. A documented method involves a nucleophilic aromatic substitution
reaction on a highly fluorinated precursor.

Synthetic Pathway Overview

A key synthesis is detailed in patent WO2007084391A2, which uses 4-bromo-2,5-
difluoronitrobenzene as the starting material.[4] The core of this synthesis is the selective
displacement of one fluorine atom by a hydroxyl group.

Sodium trimethylsilanolate (NaOSi(CHs)s)

THF, Reflux G-Bromo-2,5-dif|u0ronitrobenzene) Acidification (e.g., HCI)

Nucleophilic Aromatic
Substitution (SNAAr)

5-Bromo-4-fluoro-2-nitrophenol
(CAS: 944805-22-5)

Click to download full resolution via product page

Caption: Synthetic route to 5-Bromo-4-fluoro-2-nitrophenol.
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Detailed Synthesis Protocol (Based on Patent Literature)
This protocol is adapted from the procedure described for the synthesis of 5-Bromo-4-fluoro-

2-nitrophenol.[4]

e Reaction Setup: To a solution of 4-bromo-2,5-difluoronitrobenzene (1.0 eq) in anhydrous
tetrahydrofuran (THF) under a nitrogen atmosphere, add a 2 M solution of sodium
trimethylsilanolate in THF (3.0 eq) dropwise.

o Reaction Execution: Upon addition, a suspension typically forms. Heat the reaction mixture
to reflux.

e Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g.,
TLC or LC-MS) until the starting material is consumed. The patent notes a reaction time of
27 hours.[4]

e Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to
remove the THF.

 Acidification: Add water to the residue and carefully acidify the solution with an appropriate
acid (e.g., 1N HCI) to precipitate the phenol product.

« |solation and Purification: Collect the solid product by filtration, wash it with cold water, and
dry it under vacuum. Further purification can be achieved by recrystallization from a suitable
solvent system if required.

Application in Drug Discovery: A Precursor to
Kinase Inhibitors

The true value of 5-Bromo-4-fluoro-2-nitrophenol is realized in its application as a strategic
intermediate. Its multifunctional nature allows for sequential, site-selective modifications,
making it an ideal starting point for building complex molecular scaffolds.

Role in the Synthesis of Protein Kinase B (PKB/Akt)
Inhibitors
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Patent WO2007084391A2 explicitly utilizes 5-Bromo-4-fluoro-2-nitrophenol as a key
intermediate in the synthesis of novel thiazole compounds designed as inhibitors of Protein
Kinase B (PKB, also known as Akt).[4] PKB is a critical node in cell signaling pathways that
regulate cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers,
making it a high-value target for therapeutic intervention.

The synthetic utility of the intermediate is demonstrated in the subsequent transformations it
undergoes:

e Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline). This is
a pivotal step, as the resulting amino group is a key nucleophile for subsequent ring-forming
or coupling reactions.

e Functionalization of the Phenolic Hydroxyl: The -OH group can be alkylated or used as a
directing group.

e Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed
cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of
diverse aromatic or heterocyclic fragments to build molecular complexity.
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Caption: Synthetic utility in kinase inhibitor development.

Key Experimental Protocols

The following protocols are representative of the key transformations involving 5-Bromo-4-
fluoro-2-nitrophenol and are based on well-established chemical methodologies.

Protocol 1: Catalytic Reduction of the Nitro Group

This protocol describes the conversion of the nitro group to a primary amine, a common and
critical step in utilizing this intermediate. Catalytic hydrogenation is often preferred for its clean
conversion and high yields.
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o Materials:

[e]

[¢]

[e]

[e]

(¢]

5-Bromo-4-fluoro-2-nitrophenol (1.0 eq)

Palladium on carbon (10% Pd/C, ~5-10 mol%)

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

Hydrogen source (Hz gas balloon or hydrogenation apparatus)

Inert filtering aid (e.g., Celite®)

e Procedure:

Preparation: In a round-bottom flask or hydrogenation vessel, dissolve 5-Bromo-4-fluoro-
2-nitrophenol in the chosen solvent.

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert
atmosphere (e.g., nitrogen or argon).

Hydrogenation: Securely seal the vessel, evacuate the air, and backfill with hydrogen gas.
Maintain a positive pressure of hydrogen (e.g., via a balloon or at a set pressure on a Parr
hydrogenator).

Reaction: Stir the mixture vigorously at room temperature.

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting
material and the appearance of a new, more polar spot (the aniline product) indicates
completion.

Workup: Once complete, carefully purge the vessel with nitrogen. Filter the reaction
mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a
small amount of the solvent.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-4-
bromo-3-fluorophenol, which can be used directly or purified further by crystallization or
column chromatography.
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Protocol 2: Quality Control by High-Performance Liquid
Chromatography (HPLC)

Ensuring the purity of 5-Bromo-4-fluoro-2-nitrophenol is crucial. A reversed-phase HPLC

method is a standard approach for quality control analysis.

¢ Instrumentation & Conditions (Representative):

o Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 um particle size).

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic
modifier. For example, Acetonitrile and 50 mM Acetate Buffer (pH 5.0).

Elution Profile: Start with a suitable ratio (e.g., 80:20 Buffer:Acetonitrile) and adjust as
needed for optimal separation.

Flow Rate: 1.0 mL/min.

Detection: UV detector set at an appropriate wavelength (e.g., 290 nm, determined by UV
scan).

Injection Volume: 10-20 pL.

Internal Standard (Optional): A structurally similar but chromatographically distinct
compound (e.g., 2-chlorophenol) can be used for precise quantification.

Procedure:

Sample Preparation: Prepare a stock solution of 5-Bromo-4-fluoro-2-nitrophenol in the
mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1
mg/mL). Prepare a series of dilutions for calibration.

Analysis: Inject the samples onto the equilibrated HPLC system.

Data Interpretation: The purity is determined by the relative area of the main peak
compared to the total area of all observed peaks. The identity can be confirmed by
comparing the retention time to a certified reference standard.
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Conclusion

5-Bromo-4-fluoro-2-nitrophenol (CAS: 944805-22-5) is more than a catalog chemical; it is a
purpose-built intermediate for modern drug discovery. Its precisely arranged functional groups
provide a logical and efficient entry point for the synthesis of complex, biologically active
molecules. As demonstrated by its documented use in the development of PKB kinase
inhibitors, this compound provides medicinal chemists with a reliable scaffold for generating
novel therapeutics. The robust methodologies for its synthesis and subsequent transformation
underscore its practical value in research and development pipelines aimed at addressing
critical diseases like cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: Identifying a Key Pharmaceutical Building
Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1374966#5-bromo-4-fluoro-2-nitrophenol-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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